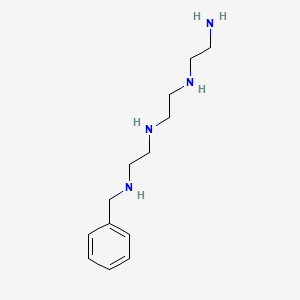

N-(2-Aminoethyl)-N'-(2-(benzylamino)ethyl)ethylenediamine

Description

N-(2-Aminoethyl)-N'-(2-(benzylamino)ethyl)ethylenediamine is a branched polyamine featuring an ethylenediamine backbone substituted with aminoethyl and benzylaminoethyl groups. Its molecular formula is C₁₁H₁₉N₃, with a molecular weight of 193.29 g/mol. The compound is synthesized via nitrile amidination-reduction reactions, as demonstrated in , where it was obtained in 97% yield as a colorless oil. Key spectral data include distinct signals in <sup>1</sup>H NMR (e.g., δ 7.30–7.24 for aromatic protons) and HRMS confirmation of the molecular ion ([M + H]<sup>+</sup> = 194.1649) .

The benzyl and aminoethyl substituents enhance its chelation properties, making it relevant in coordination chemistry, pharmaceutical intermediates, or polymer synthesis.

Properties

CAS No. |

22029-44-3 |

|---|---|

Molecular Formula |

C13H24N4 |

Molecular Weight |

236.36 g/mol |

IUPAC Name |

N'-[2-[2-(benzylamino)ethylamino]ethyl]ethane-1,2-diamine |

InChI |

InChI=1S/C13H24N4/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5,15-17H,6-12,14H2 |

InChI Key |

XXOQMYGARAONKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCCNCCNCCN |

Origin of Product |

United States |

Preparation Methods

Sequential Nitrile Amidination–Reduction Approach

A recent and robust synthetic method involves a two-step sequential nitrile amidination followed by reduction under mild conditions, avoiding harsh reagents and selective catalysts. This approach was demonstrated in a 2023 study published in the Journal of Organic Chemistry by the American Chemical Society.

Procedure Summary:

- Starting from precursor 6 (3.00 g, 9.13 mmol) dissolved in tetrahydrofuran (THF), borane dimethyl sulfide complex (8.7 mL, 90.13 mmol) in THF was added.

- The reaction mixture was heated at 70 °C for 24 hours under an argon atmosphere.

- After cooling, 2 N hydrochloric acid was added slowly, followed by stirring at room temperature.

- THF was removed under vacuum, and the pH was adjusted to 12 using sodium hydroxide pellets.

- The aqueous phase was extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated.

- The final product, N-(2-aminoethyl)-N'-(2-(benzylamino)ethyl)ethylenediamine (compound 7 ), was obtained as a colorless oil in 75% yield.

| Parameter | Value |

|---|---|

| Yield | 2.19 g (75%) |

| 1H NMR (400 MHz, CDCl3) | δ 7.32–7.26 (m, 5H), 3.78 (s, 2H), 2.76–2.57 (m, 20H), 2.50 (s, 7H) |

| 13C{1H} NMR (101 MHz, CDCl3) | δ 140.2, 128.4, 128.2, 127.05, 54.2, 54.1, 54.0, 47.3, 47.0, 41.4 |

| HRMS (ESI/TOF) m/z | Calculated for C17H34N6 [M+H]+: 323.2917; Found: 323.2916 |

This method offers a straightforward, scalable synthesis with good yield and purity, suitable for laboratory and industrial applications.

Hydrogenation of Iminodiacetonitrile Derivatives

Another significant preparation method involves catalytic hydrogenation of iminodiacetonitrile derivatives to yield ethylenediamine-based polyamines, including N-(2-aminoethyl)-N'-(2-(benzylamino)ethyl)ethylenediamine or closely related analogs.

Key Features of the Method (from CN102485711B patent):

- Starting Material: Iminodiacetonitrile dissolved in an organic solvent.

- Catalysts: Hydrogenation catalyst (often metal-based) combined with ion exchange resin (strongly basic anion exchange resin) and molecular sieve as stabilizer.

- Reaction Conditions: Temperature range 50–150 °C (preferably 70–90 °C), hydrogen pressure 5–25 MPa (preferably 9–14 MPa).

- Process: Hydrogenation in a single or multistage autoclave system.

- Outcome: Production of N1-(2-aminoethyl)-1,2-ethylenediamine (diethylenetriamine) with by-product piperazine minimized.

- Advantages: Suppression of iminodiacetonitrile decomposition, improved raw material conversion efficiency, enhanced selectivity, and simplified downstream separation.

| Parameter | Range/Value | Preferred Value |

|---|---|---|

| Reaction Temperature | 50–150 °C | 70–90 °C |

| Hydrogen Pressure | 5–25 MPa | 9–14 MPa |

| Catalyst Type | Hydrogenation catalyst + ion exchange resin | Strongly basic anion exchange resin |

| Stabilizer | Molecular sieve (pre-treated) | Alkali cleaned, roasted, nitrogenized |

| Reactor Type | Single or multistage autoclave | - |

This method is industrially relevant for large-scale production of ethylenediamine derivatives, offering high purity and yield with controlled by-product formation.

Comparative Summary of Preparation Methods

| Feature | Sequential Nitrile Amidination–Reduction | Catalytic Hydrogenation of Iminodiacetonitrile |

|---|---|---|

| Starting Material | Nitrile precursor (compound 6) | Iminodiacetonitrile |

| Reaction Type | Reduction with borane complex | Hydrogenation under high pressure |

| Reaction Conditions | 70 °C, 24 h, inert atmosphere | 50–150 °C, 5–25 MPa H2 pressure |

| Catalyst/Agent | Borane dimethyl sulfide | Metal catalyst + ion exchange resin |

| Yield | ~75% | High, with minimized by-products |

| By-products | Minimal | Piperazine (controlled suppression) |

| Scale | Laboratory to pilot scale | Industrial scale feasible |

| Purification | Acid-base extraction, drying | Post-reaction separation simplified by selectivity |

Full Research Findings Integration

- The 2023 ACS study validates the sequential nitrile amidination–reduction as a mild, efficient route with detailed NMR and HRMS data confirming product identity and purity.

- The Chinese patent CN102485711B describes a hydrogenation-based industrial process emphasizing catalyst design, reaction optimization, and by-product control, supported by multiple embodiments and comparative examples.

- Both methods emphasize the importance of reaction atmosphere control (argon or hydrogen), temperature, and catalyst/stabilizer choice to maximize yield and product quality.

- The hydrogenation method also highlights the role of ion exchange resins and molecular sieves in stabilizing intermediates and improving selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N’-(2-(benzylamino)ethyl)ethylenediamine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Analytical Chemistry

Separation Techniques

One of the primary applications of N-(2-Aminoethyl)-N'-(2-(benzylamino)ethyl)ethylenediamine is in analytical chemistry, specifically in high-performance liquid chromatography (HPLC). The compound can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile and water, with phosphoric acid used to enhance separation efficiency. For mass spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid .

Table 1: HPLC Conditions for N-(2-Aminoethyl)-N'-(2-(benzylamino)ethyl)ethylenediamine

| Parameter | Description |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Alternative Mobile Phase | Acetonitrile, Water, Formic Acid |

| Particle Size | 3 µm (for fast UPLC applications) |

Pharmacological Applications

Potential Anticonvulsant Activity

Research has indicated that derivatives of N-benzyl ethylenediamines, which share structural similarities with N-(2-Aminoethyl)-N'-(2-(benzylamino)ethyl)ethylenediamine, exhibit anticonvulsant properties. Studies have shown that certain modifications at the benzylamide site can enhance the anticonvulsant activity of these compounds, suggesting that similar derivatives may hold therapeutic potential for seizure disorders .

Anticancer and Antibacterial Activity

The compound's structural features may also contribute to its potential as an anticancer agent. Novel derivatives of salinomycin that include benzyl amides have demonstrated significant antiproliferative activity against various human cancer cell lines and effective antibacterial properties against resistant strains like MRSA .

Materials Science

Polymer Chemistry

In materials science, N-(2-Aminoethyl)-N'-(2-(benzylamino)ethyl)ethylenediamine can serve as a building block for synthesizing polymers with specific functional properties. Its ability to form stable complexes with metal ions can be leveraged in developing advanced materials for catalysis or drug delivery systems.

Case Studies and Research Findings

Several studies have explored the applications of related compounds in various contexts:

- Anticonvulsant Studies : Research involving primary amino acid derivatives has shown that modifications at specific sites can lead to significant increases in anticonvulsant activity compared to standard medications like phenobarbital .

- Anticancer Research : A series of N-benzyl amides derived from salinomycin were synthesized and tested for their ability to inhibit cancer cell proliferation. The most active compounds were those substituted at the ortho position of the benzyl ring .

- Complexation Studies : Thermodynamic studies on similar ethylenediamine derivatives have provided insights into their complexation behavior with trivalent metal ions, which is crucial for understanding their potential applications in chelation therapy .

Biological Activity

N-(2-Aminoethyl)-N'-(2-(benzylamino)ethyl)ethylenediamine, also known as compound 22029-44-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H24N4

- CAS Number : 22029-44-3

The compound features a complex structure that includes two aminoethyl groups and a benzylamino moiety, which may contribute to its biological interactions.

The biological activity of N-(2-Aminoethyl)-N'-(2-(benzylamino)ethyl)ethylenediamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures often exhibit properties such as:

- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : Potentially inhibiting enzymes involved in metabolic pathways.

- Cell Protection : Demonstrated protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress-induced apoptosis, which is critical in diabetes management .

Case Studies and Research Findings

-

Pancreatic β-cell Protection :

- A study highlighted the synthesis of derivatives related to N-(2-Aminoethyl)-N'-(2-(benzylamino)ethyl)ethylenediamine that showed significant protective effects against ER stress in pancreatic β-cells. The most potent derivative exhibited maximum activity at 100% with an EC50 value of .

- The research emphasized the importance of structural modifications to enhance solubility and potency, suggesting that the benzylamino group contributes positively to the bioactivity of the compound.

- Cytotoxicity Assessments :

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and EC50 values of several related compounds:

| Compound ID | Max Activity (%) | EC50 (μM) |

|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 |

| 5a | 45 | 18 ± 4 |

| 5b | 16 | N/A |

| 5c | Cytotoxic | N/A |

| 5d | 55 | 32 ± 7 |

This comparative analysis illustrates the variability in efficacy among structurally similar compounds, highlighting the potential for targeted modifications to optimize therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

Ethylenediamine derivatives vary widely based on substituents. Below is a comparative analysis:

Key Observations:

- Benzyl vs. Alkyl Substituents : The benzyl group in the target compound () confers aromaticity and rigidity, enhancing π-π interactions in coordination chemistry. In contrast, the octadecyl chain in C₂₂H₄₉N₃ () introduces hydrophobicity, favoring micelle formation .

- Heterocyclic Modifications : The piperazinyl derivative (C₁₀H₂₅N₅, ) exhibits enhanced basicity and metal-binding versatility due to its cyclic tertiary amine structure .

- Symmetry vs. Asymmetry : N,N'-Dibenzylethylenediamine (C₁₆H₂₀N₂, ) is symmetrical, optimizing its use in penicillin formulations (e.g., benzathine benzylpenicillin), whereas the target compound’s asymmetry allows selective functionalization .

Research Findings and Trends

- The target compound’s benzyl group may similarly stabilize free radicals, though this requires experimental validation.

- Thermal Stability : Long-chain alkyl derivatives (e.g., C₂₂H₄₉N₃) exhibit higher thermal stability compared to aromatic analogs, as seen in surfactant applications .

- Ligand Design : Asymmetric ethylenediamines (e.g., the target compound) are gaining attention for creating chiral catalysts, leveraging their stereochemical flexibility .

Q & A

Q. What are the standard synthetic routes for N-(2-Aminoethyl)-N'-(2-(benzylamino)ethyl)ethylenediamine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential nucleophilic substitutions or reductive amination. For example, benzylamine derivatives can be introduced via alkylation of ethylenediamine precursors using benzyl halides under inert conditions . Purity optimization includes:

- Chromatographic Purification : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to resolve amine byproducts .

- Crystallization : Ethanol/water mixtures are effective for recrystallizing polyamine derivatives, removing unreacted starting materials .

- Spectroscopic Validation : Confirm purity via -NMR (e.g., δ 2.6–3.1 ppm for ethylene protons, δ 7.2–7.4 ppm for benzyl aromatic protons) and LC-MS (target molecular ion at m/z ~294) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR identify proton environments (e.g., aminoethyl vs. benzyl groups). Coupling constants (J = 3–5 Hz) distinguish gauche/anti conformers in the ethylenediamine backbone .

- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (C-N bend) confirm amine functionality .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 294.2185) and fragmentation patterns (e.g., loss of benzyl groups at m/z 183) .

Advanced Research Questions

Q. How can conflicting data in metal-chelating studies involving this compound be resolved?

- Methodological Answer : Contradictions in chelation efficiency (e.g., with Cu vs. Fe) arise from pH-dependent binding and competing ligands. Resolve via:

- pH Titration Studies : Measure stability constants (log K) across pH 2–10 using UV-Vis spectroscopy (e.g., absorbance shifts at 250–300 nm) .

- Competitive Binding Assays : Compare chelation in the presence of EDTA or citrate to identify interference .

- X-ray Crystallography : Resolve coordination geometry (e.g., octahedral vs. square-planar) for clarity .

Q. What experimental strategies optimize reaction conditions for studying biological activity (e.g., antimicrobial assays)?

- Methodological Answer :

- Dose-Response Curves : Test concentrations from 1 µM–10 mM in bacterial models (e.g., E. coli ATCC 25922) using broth microdilution (MIC determination) .

- Solubility Optimization : Use DMSO (≤1% v/v) or PBS (pH 7.4) to prevent aggregation. Centrifuge at 10,000×g for 10 min to remove particulates .

- Control for Redox Activity : Include ascorbic acid (1 mM) to distinguish antimicrobial effects from oxidative stress .

Q. How can thermodynamic stability be assessed for derivatives of this compound in catalytic applications?

- Methodological Answer :

- DSC/TGA Analysis : Measure decomposition temperatures (T) and enthalpy changes (ΔH) under nitrogen flow (e.g., T ~220°C for benzyl-substituted analogs) .

- DFT Calculations : Use B3LYP/6-31G(d) to model electronic properties (e.g., HOMO-LUMO gaps) and predict stability .

- Accelerated Aging Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.